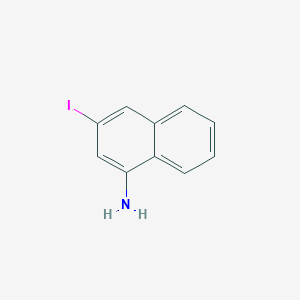
1-Amino-3-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-iodonaphthalene, also known as this compound, is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the third position and an amino group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-iodonaphthalene typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include substituted naphthalenes, nitro derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-3-iodonaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds and fluorescent probes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Amino-3-iodonaphthalene exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom and amino group provide sites for electrophilic and nucleophilic attacks, respectively, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
3-Amino-1-iodonaphthalene: Similar in structure but with the amino group at the third position and iodine at the first position.
1-Iodonaphthalen-2-amine: Another isomer with different substitution patterns.
Uniqueness: The presence of both iodine and amino groups in specific positions allows for versatile chemical modifications and functionalization .
Propriétés
Numéro CAS |
90841-85-3 |
|---|---|
Formule moléculaire |
C10H8IN |
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
3-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H8IN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |
Clé InChI |
WVPWDYVGTSSPHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)I |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















